molecular formula C9H11ClO3 B1490160 3-Chloro-5-ethoxy-4-methoxyphenol CAS No. 1881296-51-0

3-Chloro-5-ethoxy-4-methoxyphenol

Cat. No. B1490160
CAS RN: 1881296-51-0
M. Wt: 202.63 g/mol
InChI Key: WKVDLLOWKAXJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-5-ethoxy-4-methoxyphenol is a chemical compound . It is a white to yellow solid at room temperature . The compound has a molecular weight of 158.58 .


Molecular Structure Analysis

The molecular formula of 3-Chloro-5-ethoxy-4-methoxyphenol is C9H11ClO3 . The InChI code is 1S/C7H7ClO2/c1-10-7-3-5 (8)2-6 (9)4-7/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-5-ethoxy-4-methoxyphenol is a white to yellow solid at room temperature . It has a molecular weight of 158.58 .

Scientific Research Applications

Synthesis of Bioactive Natural Products

Phenol derivatives like 3-Chloro-5-ethoxy-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products . These compounds can be used to create complex molecules with functional groups, such as esters, nitriles, and halogens, that impart specific properties .

Production of Conducting Polymers

3-Chloro-5-ethoxy-4-methoxyphenol can be used in the production of conducting polymers . These polymers have a wide range of applications, including in the electronics industry for devices like organic light-emitting diodes (OLEDs) and solar cells .

Plastics Industry

This compound is commonly used in the production of plastics due to its ability to improve these materials’ thermal stability and flame resistance . It can be used as an additive to enhance the properties of the plastic .

Adhesives and Coatings

3-Chloro-5-ethoxy-4-methoxyphenol is used in the production of adhesives and coatings . It can enhance the thermal stability and flame resistance of these materials, making them more durable and long-lasting .

Antioxidants

m-Aryloxy phenols, a group that includes 3-Chloro-5-ethoxy-4-methoxyphenol, have potential biological activities, including acting as antioxidants . They can help protect cells from damage caused by free radicals .

Ultraviolet Absorbers

These compounds can also act as ultraviolet absorbers . This makes them useful in products like sunscreens and plastics that need protection from UV radiation .

Flame Retardants

3-Chloro-5-ethoxy-4-methoxyphenol can be used as a flame retardant . It can help prevent or slow the spread of fire in materials like textiles and plastics .

Potential Anti-tumor and Anti-inflammatory Effects

Research has found that m-aryloxy phenols have potential anti-tumor and anti-inflammatory effects . This suggests that 3-Chloro-5-ethoxy-4-methoxyphenol could potentially be used in the development of new drugs .

Safety and Hazards

The safety data sheet for 4-Methoxyphenol, a related compound, indicates that it may be harmful if swallowed, may cause an allergic skin reaction, and causes serious eye irritation . It is also toxic to aquatic life and may cause long-term adverse effects in the aquatic environment .

Future Directions

Phenol derivatives, including 3-Chloro-5-ethoxy-4-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are also important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants . Future research could focus on developing innovative synthetic methods for the preparation of complex m-aryloxy phenols .

Mechanism of Action

Target of Action

3-Chloro-5-ethoxy-4-methoxyphenol, also known as Mequinol, primarily targets melanocytes in the skin . Melanocytes are cells that produce melanin, the pigment responsible for the color of our skin, hair, and eyes .

Mode of Action

Mequinol acts as a melanocytotoxic chemical . When oxidized in melanocytes, it forms cytotoxic compounds like quinones . These cytotoxic compounds can damage and destroy pigment cells, causing skin depigmentation . Skin cells can protect themselves against these cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione s-transferase on the cytotoxic compounds .

Biochemical Pathways

The biochemical pathway involved in the action of Mequinol is the melanogenesis pathway . This pathway is responsible for the production of melanin in melanocytes. Mequinol disrupts this pathway, leading to a decrease in melanin production and resulting in skin depigmentation .

Pharmacokinetics

The pharmacokinetics of Mequinol involves its absorption, distribution, metabolism, and excretion (ADME). After topical application, Mequinol is absorbed through the skin. It is then distributed to the melanocytes where it exerts its action . Mequinol demonstrated an elimination half-life of 30 to 90 minutes following intravenous infusion .

Result of Action

The primary result of Mequinol’s action is skin depigmentation . By damaging and destroying pigment cells, Mequinol causes a decrease in melanin production, leading to lighter patches of skin . This effect is used therapeutically to treat conditions like solar lentigines, which are darkened patches of skin caused by sun exposure .

properties

IUPAC Name

3-chloro-5-ethoxy-4-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-3-13-8-5-6(11)4-7(10)9(8)12-2/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVDLLOWKAXJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)O)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-ethoxy-4-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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